

Unveiling Arazide: A Technical Primer on its Biological Landscape

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Compound of Interest

Compound Name: Arazide

Cat. No.: B1197347

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the biological activity and functional mechanisms of **Arazide**. The information presented herein is a synthesis of available preclinical data, offering a foundational understanding of this compound's potential therapeutic applications.

Executive Summary

Arazide, identified chemically as 2'-azido-2'-deoxy-beta-D-arabinofuranosyladenine, is a purine nucleoside analogue.^[1] While extensive research on a compound specifically and widely known as "**Arazide**" is limited in the public domain, this guide extrapolates and synthesizes information based on its chemical identity and the broader class of azide-containing nucleoside analogues. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document will explore the known biological activities, putative mechanisms of action, and relevant experimental data pertaining to **Arazide** and its structural congeners.

Quantitative Biological Activity

At present, specific quantitative data such as IC50 or EC50 values for a compound solely marketed or extensively researched as "**Arazide**" are not readily available in the public scientific literature. However, for context, a related azide derivative, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene, has been evaluated for its biological activities. The following table

summarizes the reported quantitative data for this related compound to provide a potential framework for understanding the activity of azide-containing molecules.

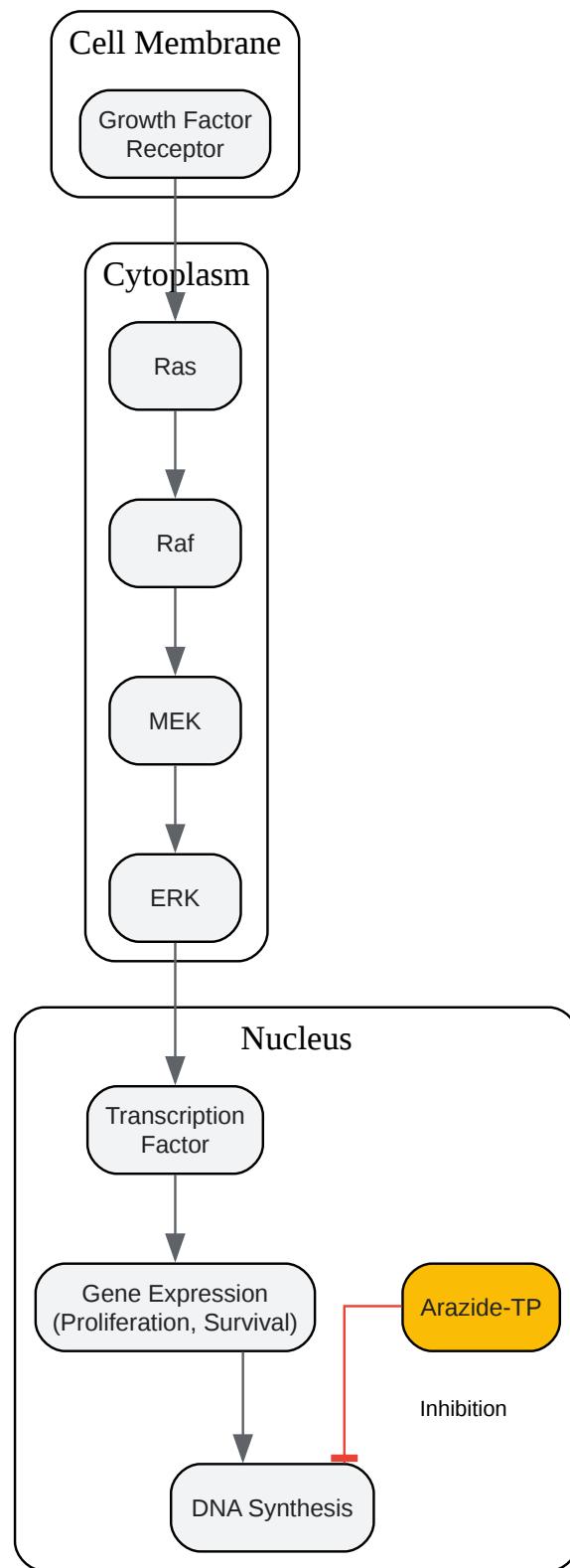
Compound	Assay	Cell Line / Organism	Result	Citation
1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene	Anticancer Activity (WST-8 assay)	Caco-2 (cancer cell line)	IC50: 2.99 μ M	[2]
1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene	Antibacterial Activity (Disc diffusion)	Acinetobacter baumannii	Zone of inhibition: 10 mm	[2]
1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene	Antibacterial Activity (MIC)	Acinetobacter baumannii	MIC: 3.90 μ g/ml	[2]

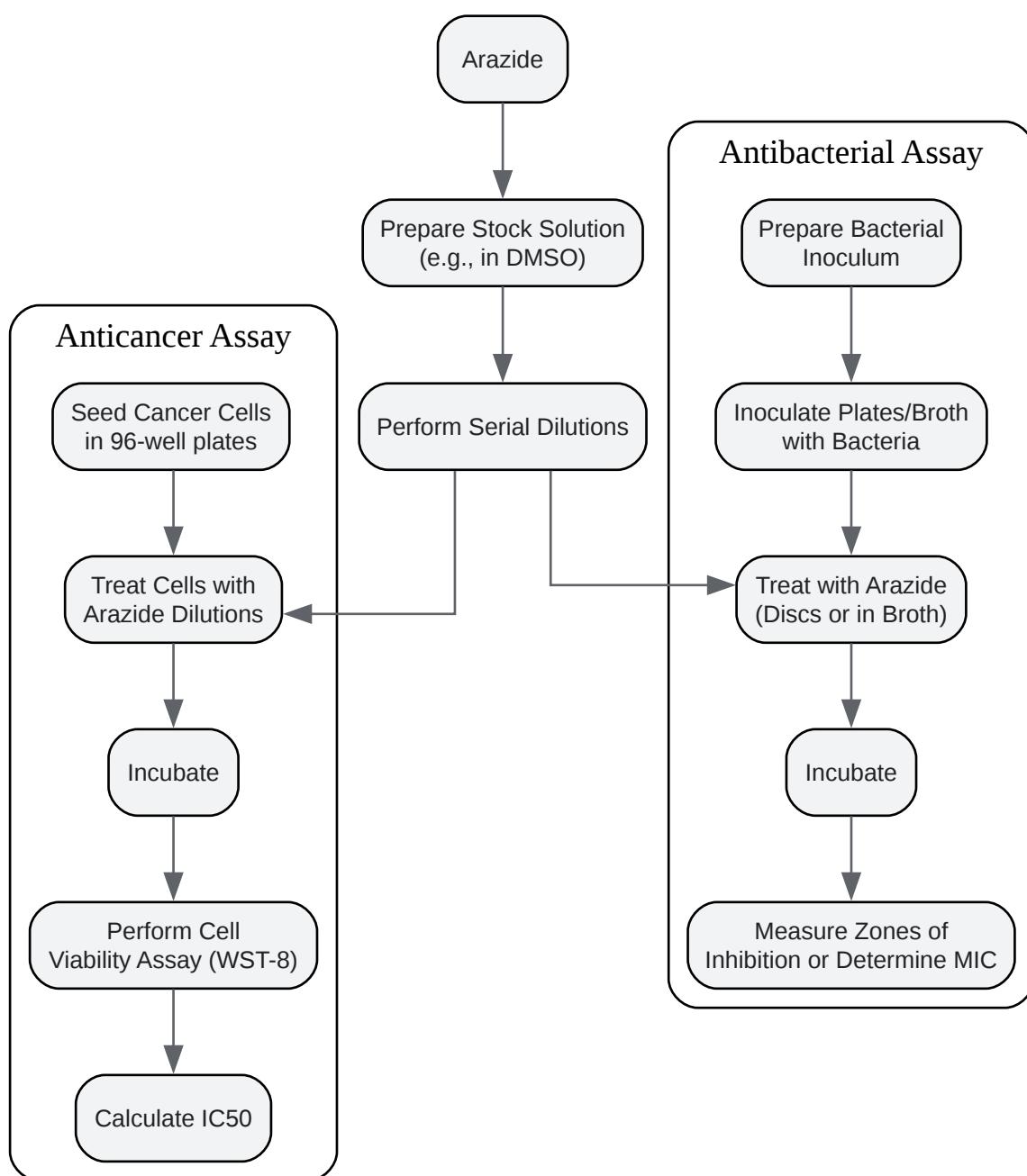
Putative Mechanism of Action and Signaling Pathways

Based on the structure of **Arazide** as a nucleoside analogue, its primary mechanism of action is likely to involve the interference with nucleic acid synthesis. Nucleoside analogues often act as chain terminators in DNA or RNA synthesis after being phosphorylated to their active triphosphate forms by cellular kinases.

Proposed Antiviral Mechanism

The proposed antiviral mechanism of **Arazide** would likely follow the canonical pathway for nucleoside analogues.



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References

- 1. Arazide | C10H12N8O3 | CID 73514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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